4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that features a benzo[d]isoxazole moiety, a piperidine ring, and a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridinone moiety through condensation reactions. The final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. The use of high-throughput screening techniques to identify the best reaction conditions and catalysts would also be beneficial .
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole moiety is known to interact with certain protein targets, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the pyridinone structure could contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares the benzo[d]isoxazole and piperidine moieties but lacks the pyridinone structure.
2-((4-((S)-2-(5-chloropyridin-2-yl)-2-methylbenzo[1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-benzoimidazole-6-carboxylic acid: Contains a similar piperidine ring but differs in the other structural components.
Uniqueness
The uniqueness of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one lies in its combination of the benzo[d]isoxazole, piperidine, and pyridinone moieties, which confer specific chemical and biological properties that are not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-11-16(12-20(25)23(14)2)27-15-7-9-24(10-8-15)21(26)13-18-17-5-3-4-6-19(17)28-22-18/h3-6,11-12,15H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAIPDLSTBHJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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